Welcome to the BenchChem Online Store!
molecular formula C15H13N3O3 B8468503 (7-Oxo-1-phenyl-1,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)methyl acetate CAS No. 88570-08-5

(7-Oxo-1-phenyl-1,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)methyl acetate

Cat. No. B8468503
M. Wt: 283.28 g/mol
InChI Key: MIDIYESNYPDAER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04490376

Procedure details

5-chloromethyl-1-phenyl-1H,7H-pyrazolo[1,5-a]pyrimidine-7-one (5.2 g), prepared according to Example 1, was dissolved in dimethylformamide (30 ml) and reacted with anhydrous potassium acetate (4 g) under stirring at room temperature for 20 hours. After dilution with ice water the precipitate was filtered and washed with water to give 5-acetoxymethyl-1-phenyl-1H,7H-pyrazolo[1,5-a]pyrimidine-7-one, m.p. 172°-175° C., (4.9 g) which was hydrolized by treatment with 8% HCl (50 ml) under stirring at 90° C. for 30 minutes. The reaction mixture was neutralized with 35% NaOH and the precipitate was filtered and washed with water to give 5-hydroxymethyl-1-phenyl-1H,7H-pyrazolo[1,5-a]pyrimidine-7-one, m.p. 241°-242° C., (4.1 g), which was reacted with dicyclohexylcarbodiimide (8 g) in benzene (60 ml) and dimethylsulphoxide (15 ml) in the presence of trifluoroacetic acid (0.6 ml) and pyridine (1 ml) under stirring at room temperature for 20 hours. After treatment with oxalic acid bihydrate (1.8 g) at room temperature, the precipitate of dicyclohexylurea was filtered off and the organic solution was evaporated in vacuo to dryness: the residue was purified over a SiO2 column using chloroform: ethyl acetate=95:5 as eluent. The 7-formyl-1-phenyl-1H,7H-pyrazolo[1,5-a]pyrimidine-7-one so obtained (2.5 g) was reacted with the ylide obtained by treatment of (3-pyridyl)-methyl-triphenylphosphonium chloride (4.2 g) with potassium tert-butoxide (1.25 g) in dimethylsulphoxide (20 ml) at room temperature for 30 minutes. After dilution with ice water the precipitate was filtered and washed with water: crystallization from isopropyl alcohol gave 2.05 g of 1-phenyl-5-trans-[2-(3-pyridyl)ethenyl]-1H,7H-pyrazolo[1,5-a]pyrimidine-7-one, m.p. 221°-224° C.
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[N:4]=[C:5]2[CH:12]=[CH:11][N:10]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[N:6]2[C:7](=[O:9])[CH:8]=1.[C:19]([O-:22])(=[O:21])[CH3:20].[K+]>CN(C)C=O>[C:19]([O:22][CH2:2][C:3]1[N:4]=[C:5]2[CH:12]=[CH:11][N:10]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[N:6]2[C:7](=[O:9])[CH:8]=1)(=[O:21])[CH3:20] |f:1.2|

Inputs

Step One
Name
Quantity
5.2 g
Type
reactant
Smiles
ClCC=1N=C2N(C(C1)=O)N(C=C2)C2=CC=CC=C2
Step Two
Name
potassium acetate
Quantity
4 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring at room temperature for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After dilution with ice water the precipitate was filtered
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(C)(=O)OCC=1N=C2N(C(C1)=O)N(C=C2)C2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.